

issues with HPV16 E7 (86-93) processing and presentation by tumor cells

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Compound of Interest

Compound Name: HPV16 E7 (86-93)

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Technical Support Center: HPV16 E7 (86-93) Processing and Presentation

Welcome to the technical support center for researchers investigating the **HPV16 E7 (86-93)** epitope. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments related to its processing and presentation by tumor cells.

Frequently Asked Questions (FAQs)

Q1: My cytotoxic T lymphocytes (CTLs) specific for the HPV16 E7 (86-93) peptide efficiently lyse peptide-pulsed target cells, but not tumor cells expressing the full-length E7 protein. Why is this happening?

A1: This is a frequently observed phenomenon. While the **HPV16 E7 (86-93)** peptide is known to be immunogenic and can bind to HLA-A2.1, its natural processing and presentation by tumor cells are often inefficient.[1][2][3] Several factors can contribute to this discrepancy:

• Inefficient Proteasomal Cleavage: The proteasome may not efficiently generate the precise E7 (86-93) epitope from the full-length E7 oncoprotein. The flanking regions of the epitope can influence cleavage patterns.



- Destruction of the Epitope: The generated peptide may be further trimmed and destroyed by cytosolic peptidases before it can be transported into the endoplasmic reticulum (ER).
- HPV-Mediated Immune Evasion: The HPV16 E7 oncoprotein itself can interfere with the antigen presentation pathway, reducing the overall efficiency of epitope presentation.

Q2: What are the known mechanisms by which HPV16 E7 interferes with the antigen presentation pathway?

A2: HPV16 E7 has evolved several mechanisms to evade immune recognition by downregulating the MHC class I antigen presentation pathway. These include:

- Interference with IFN-y Signaling: E7 can suppress the IFN-y-mediated upregulation of key antigen presentation components by inhibiting the JAK/STAT signaling pathway. This leads to reduced expression of interferon regulatory factor-1 (IRF-1).[4]
- Downregulation of TAP-1: A consequence of IRF-1 inhibition is the reduced expression of the
 Transporter associated with Antigen Processing (TAP-1).[4][5] TAP is essential for
 transporting processed peptides from the cytosol into the ER for loading onto MHC class I
 molecules.
- MHC Class I Downregulation: E7 expression has been shown to decrease the surface expression of HLA class I molecules on tumor cells, in part due to the reduction in TAP-1.[5]
- Altering Dendritic Cell (DC) Function: Expression of E7 in keratinocytes can attract immune-modulatory DCs and suppress their antigen-processing capacity.[6][7][8]

Q3: Can the type of proteasome in the tumor cell affect the generation of the E7 (86-93) epitope?

A3: Yes, the composition of the proteasome can significantly impact epitope generation. In the presence of inflammatory cytokines like IFN-y, the constitutive proteasome can be replaced by the immunoproteasome.[9][10] The immunoproteasome has different cleavage specificities that are thought to be more efficient at generating MHC class I epitopes.[10][11] However, if the tumor microenvironment lacks a strong inflammatory component, immunoproteasome induction may be limited, potentially leading to suboptimal processing of the E7 oncoprotein.[9]





Q4: What is the role of ERAP in the processing of HPV epitopes?

A4: Endoplasmic Reticulum Aminopeptidase (ERAP) plays a crucial role in trimming the Nterminus of peptides that are transported into the ER to the optimal length for binding to MHC class I molecules.[12][13] The efficiency and specificity of ERAP can influence the final peptide repertoire presented on the cell surface. Polymorphisms in the ERAP1 gene can lead to variations in its enzymatic activity, which has been shown to correlate with the extent of CD8+ T cell infiltration in HPV-driven cancers.[12][13] Inefficient trimming by a particular ERAP allotype could prevent the proper generation of the E7 (86-93) epitope from a longer precursor.

Troubleshooting Guides

Problem 1: Low or absent lysis of HPV16 E7-positive tumor cells by E7 (86-93)-specific CTLs in a chromium release assay.



Possible Cause	Troubleshooting Step	Expected Outcome
Inefficient endogenous processing and presentation of the E7 (86-93) epitope.	1. Use a positive control target cell line pulsed with the E7 (86-93) peptide. 2. Use a target cell line known to present other HPV16 E7 epitopes (e.g., E7 11-20) to verify CTL specificity for the E7 protein in general.[3][14]	1. High lysis of peptide-pulsed cells confirms CTL activity. 2. Lysis of cells presenting other E7 epitopes indicates a processing issue specific to the 86-93 epitope.
Downregulation of MHC class I or TAP-1 in the tumor cell line.	1. Analyze surface HLA-A2 expression on the tumor cells by flow cytometry. 2. Analyze intracellular TAP-1 expression by flow cytometry or western blot. 3. Treat tumor cells with IFN-y to potentially upregulate antigen presentation machinery components.[4]	1. Low HLA-A2 expression will prevent recognition. 2. Low TAP-1 expression will impair peptide transport. 3. Increased lysis after IFN-y treatment suggests a reversible defect in the antigen presentation pathway.
CTLs have low avidity and require high epitope density for activation.	 Increase the effector-to-target (E:T) ratio in your assay. Co-culture CTLs with tumor cells for a longer duration (e.g., 8-16 hours) if using a non-radioactive assay. 	Higher E:T ratios may overcome low avidity. 2. Longer co-incubation may allow for sufficient signaling to induce killing.

Problem 2: No significant IFN-y secretion detected in an ELISPOT assay when co-culturing E7 (86-93)-specific T-cells with E7-expressing tumor cells.



Possible Cause	Troubleshooting Step	Expected Outcome
Insufficient number of antigen- presenting cells (APCs) or poor presentation by tumor cells.	1. Use professional APCs, such as dendritic cells (DCs), transfected with the E7 gene or pulsed with the full-length E7 protein as stimulators. 2. Include a positive control with DCs pulsed with the E7 (86-93) peptide.[15]	1. Professional APCs are more potent T-cell stimulators and may overcome low epitope density on tumor cells. 2. A strong response to peptidepulsed DCs confirms the T-cells are functional.
T-cell exhaustion or anergy.	1. Rest T-cells in cytokine-free media for 24-48 hours before the assay. 2. Analyze T-cells for expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) by flow cytometry.	Resting may restore T-cell functionality. 2. High expression of exhaustion markers indicates a need to refresh or re-expand the T-cell culture.
Tumor cells are producing immunosuppressive factors.	1. Perform the ELISPOT assay in the presence of neutralizing antibodies to immunosuppressive cytokines like TGF-β or IL-10. 2. Analyze the supernatant from tumor cell cultures for the presence of these cytokines.	1. Blocking immunosuppressive factors may restore T-cell IFN-y production. 2. Detection of these cytokines will confirm their production by the tumor cells.

Experimental Protocols Chromium Release Assay for CTL Cytotoxicity

This assay measures the ability of CTLs to lyse target cells by quantifying the release of radioactive chromium-51 (51Cr) from pre-labeled target cells.

Materials:

- · CTL effector cells
- Tumor target cells (and control cells)



- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- 51Cr-sodium chromate
- Triton X-100 (for maximum release)
- 96-well V-bottom plates
- Gamma counter

Methodology:

- Target Cell Labeling:
 - Resuspend 1 x 10⁶ target cells in 100 μL of FBS.
 - Add 100 μCi of ⁵¹Cr-sodium chromate and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
 - Wash the cells three times with complete medium to remove excess 51Cr.
 - Resuspend the labeled cells at 1 x 10⁵ cells/mL in complete medium.
- Assay Setup:
 - \circ Plate 100 μ L of labeled target cells into each well of a 96-well V-bottom plate (10,000 cells/well).
 - Add 100 μL of effector cells at various concentrations to achieve desired E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).
 - Spontaneous Release Control: Add 100 μL of medium instead of effector cells.
 - Maximum Release Control: Add 100 μL of 2% Triton X-100 instead of effector cells.
 - Set up all conditions in triplicate.



- · Incubation and Data Collection:
 - Centrifuge the plate at 200 x g for 3 minutes to pellet the cells.
 - Incubate for 4-6 hours at 37°C.
 - Centrifuge the plate again at 500 x g for 5 minutes.
 - \circ Carefully collect 100 μ L of supernatant from each well and transfer to tubes for counting in a gamma counter.
- Calculation of Specific Lysis:
 - Percent specific lysis = [(Experimental Release Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

IFN-y ELISPOT Assay

This assay quantifies the frequency of IFN-y-secreting T-cells upon antigen recognition.

Materials:

- PVDF-membrane 96-well plates
- Anti-human IFN-y capture antibody
- Effector T-cells
- Stimulator cells (e.g., peptide-pulsed DCs or tumor cells)
- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (or HRP)
- Substrate for AP (or HRP) (e.g., BCIP/NBT)
- ELISPOT reader

Methodology:



Plate Coating:

- Coat the ELISPOT plate with anti-human IFN-y capture antibody overnight at 4°C.
- Wash the plate with sterile PBS and block with complete medium for 1-2 hours at 37°C.

Cell Plating:

- Remove the blocking solution.
- Add responder T-cells to the wells (e.g., 2 x 10⁵ cells/well).
- Add stimulator cells at an appropriate ratio (e.g., 1:10 stimulator-to-responder).
- Negative Control: T-cells with irrelevant peptide-pulsed stimulators or medium alone.
- Positive Control: T-cells with a mitogen (e.g., PHA) or a known positive control peptide.

Incubation:

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

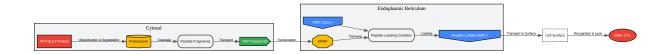
Detection:

- Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
- Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
- Wash with PBST.
- Add streptavidin-AP and incubate for 1 hour at room temperature.
- Wash with PBST, then with PBS.
- Add the substrate solution and incubate until distinct spots emerge.
- Stop the reaction by washing with distilled water.
- Analysis:



- Allow the plate to dry completely.
- Count the spots in each well using an automated ELISPOT reader.

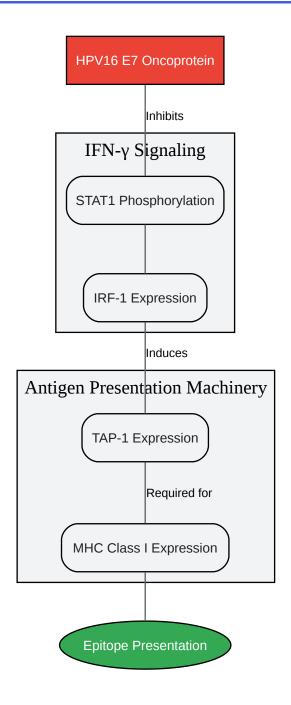
Visualizations



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Caption: MHC Class I antigen processing and presentation pathway for HPV16 E7.

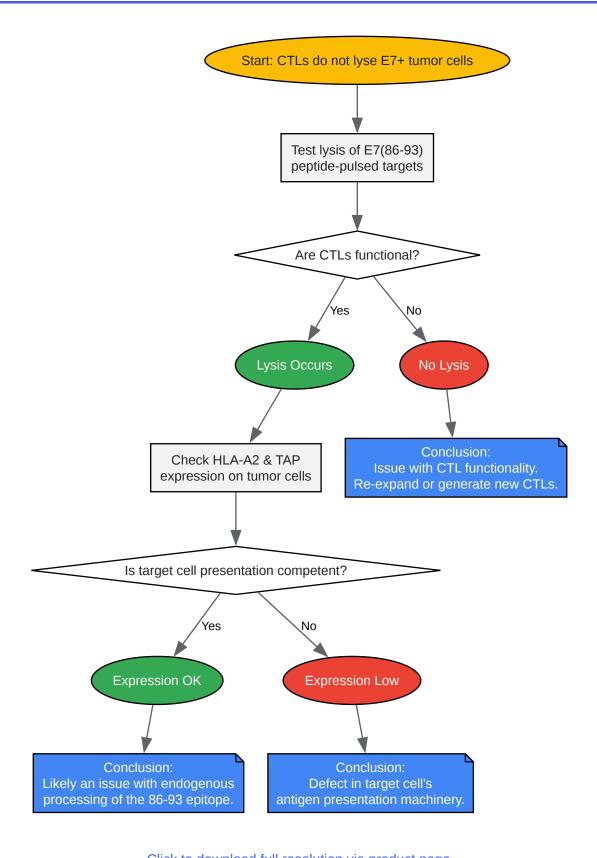




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Caption: Mechanisms of HPV16 E7-mediated immune evasion.





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